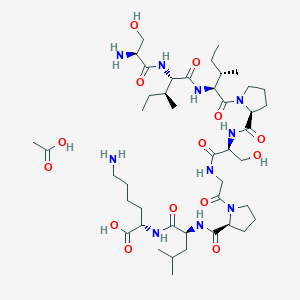

Protein Kinase C 19-31 acetate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

L’acétate de protéine kinase C (19-31) est un inhibiteur peptidique dérivé du domaine régulateur pseudosubstrat de la protéine kinase C alpha (résidus 19-31). Ce composé est utilisé comme peptide substrat pour tester l’activité de la protéine kinase C . La protéine kinase C est une famille de kinases sérine/thréonine dépendantes des phospholipides qui jouent des rôles cruciaux dans divers processus cellulaires, notamment la transduction du signal, la prolifération cellulaire et l’apoptose .

Méthodes De Préparation

Voies de synthèse et conditions de réaction : L’acétate de protéine kinase C (19-31) est synthétisé en remplaçant l’alanine sauvage à la position 25 par de la sérine dans le domaine régulateur pseudosubstrat de la protéine kinase C alpha . La synthèse implique des techniques de synthèse peptidique en phase solide (SPPS), qui permettent l’ajout séquentiel d’acides aminés à une chaîne peptidique croissante ancrée à une résine solide. Les conditions de réaction impliquent généralement l’utilisation de groupes protecteurs pour prévenir les réactions secondaires indésirables et l’utilisation de réactifs de couplage pour faciliter la formation de liaisons peptidiques.

Méthodes de production industrielle : La production industrielle de l’acétate de protéine kinase C (19-31) suit des principes similaires à la synthèse à l’échelle du laboratoire, mais à plus grande échelle. Les synthétiseurs peptidiques automatisés sont souvent utilisés pour augmenter l’efficacité et la reproductibilité. Le produit final est purifié par chromatographie liquide haute performance (HPLC) pour garantir une pureté et une qualité élevées.

Analyse Des Réactions Chimiques

Types de réactions : L’acétate de protéine kinase C (19-31) subit diverses réactions chimiques, notamment l’oxydation, la réduction et la substitution. Ces réactions sont essentielles pour étudier la stabilité et la réactivité du composé dans différentes conditions.

Réactifs et conditions courants : Les réactifs courants utilisés dans ces réactions comprennent les agents oxydants comme le peroxyde d’hydrogène pour les réactions d’oxydation, les agents réducteurs comme le dithiothréitol pour les réactions de réduction et les nucléophiles pour les réactions de substitution. Les conditions de réaction varient en fonction du résultat souhaité, mais impliquent généralement des températures et des niveaux de pH contrôlés pour garantir la spécificité et l’efficacité.

Principaux produits formés : Les principaux produits formés à partir de ces réactions dépendent du type de réaction spécifique. Par exemple, les réactions d’oxydation peuvent entraîner la formation de liaisons disulfures, tandis que les réactions de réduction peuvent rompre ces liaisons.

Applications de la recherche scientifique

L’acétate de protéine kinase C (19-31) a de nombreuses applications de recherche scientifique, en particulier dans les domaines de la chimie, de la biologie, de la médecine et de l’industrie. En chimie, il est utilisé pour étudier l’activité et la régulation des enzymes protéine kinase C . En biologie, il aide à élucider le rôle de la protéine kinase C dans les voies de signalisation cellulaire et son impact sur la prolifération cellulaire et l’apoptose . En médecine, l’acétate de protéine kinase C (19-31) est utilisé pour étudier les cibles thérapeutiques potentielles pour des maladies telles que le cancer et les troubles neurologiques . Dans l’industrie, il est utilisé dans le développement de tests diagnostiques et d’outils de criblage pour la découverte de médicaments .

Applications De Recherche Scientifique

Protein Kinase C (19-31) acetate has numerous scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. In chemistry, it is used to study the activity and regulation of Protein Kinase C enzymes . In biology, it helps elucidate the role of Protein Kinase C in cellular signaling pathways and its impact on cell proliferation and apoptosis . In medicine, Protein Kinase C (19-31) acetate is used to investigate potential therapeutic targets for diseases such as cancer and neurological disorders . In industry, it is employed in the development of diagnostic assays and screening tools for drug discovery .

Mécanisme D'action

L’acétate de protéine kinase C (19-31) exerce ses effets en inhibant l’activité des enzymes protéine kinase C. Il y parvient en imitant le substrat naturel de la protéine kinase C et en se liant de manière compétitive au site actif de l’enzyme . Cette liaison empêche la phosphorylation des protéines cibles, modulant ainsi divers processus cellulaires. Les cibles moléculaires et les voies impliquées comprennent la régulation de la transduction du signal, la prolifération cellulaire et l’apoptose .

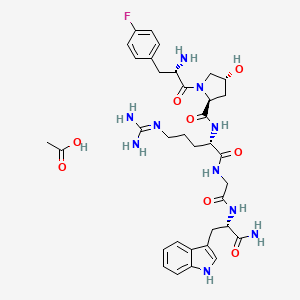

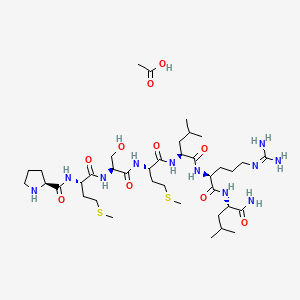

Comparaison Avec Des Composés Similaires

L’acétate de protéine kinase C (19-31) est unique par rapport aux autres composés similaires en raison de sa séquence spécifique et de sa modification à la position 25. Les composés similaires comprennent d’autres inhibiteurs peptidiques dérivés de différentes régions de la protéine kinase C ou d’autres kinases . Ces composés peuvent avoir des degrés variables de spécificité et de puissance, mais l’acétate de protéine kinase C (19-31) est particulièrement remarquable pour son efficacité à inhiber l’activité de la protéine kinase C alpha .

Liste des composés similaires :- Trifluoroacétate de protéine kinase C (19-31)

- Base libre de protéine kinase C (19-31)

- Peptide pseudosubstrat de protéine kinase C

- Peptide inhibiteur de la protéine kinase C

En comprenant les propriétés et les applications uniques de l’acétate de protéine kinase C (19-31), les chercheurs peuvent mieux utiliser ce composé dans divers contextes scientifiques et industriels.

Propriétés

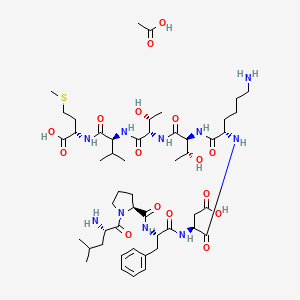

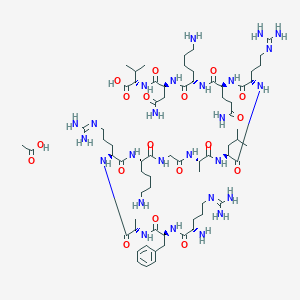

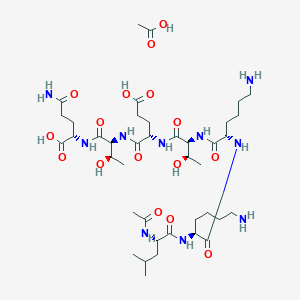

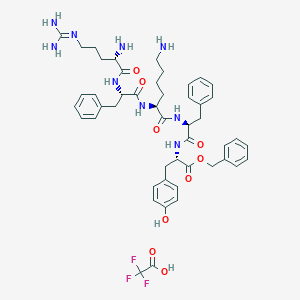

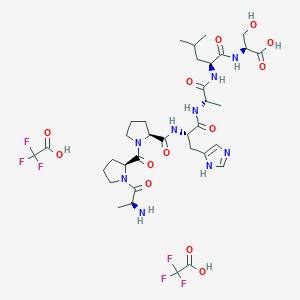

Formule moléculaire |

C69H122N26O18 |

|---|---|

Poids moléculaire |

1603.9 g/mol |

Nom IUPAC |

acetic acid;(2S)-2-[[(2S)-4-amino-2-[[(2S)-6-amino-2-[[(2S)-5-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-5-(diaminomethylideneamino)pentanoyl]amino]-3-phenylpropanoyl]amino]propanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]hexanoyl]amino]acetyl]amino]propanoyl]amino]-4-methylpentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-5-oxopentanoyl]amino]hexanoyl]amino]-4-oxobutanoyl]amino]-3-methylbutanoic acid |

InChI |

InChI=1S/C67H118N26O16.C2H4O2/c1-35(2)31-46(62(106)88-44(23-16-30-81-67(77)78)58(102)89-45(24-25-49(71)94)60(104)87-42(21-11-13-27-69)59(103)92-48(33-50(72)95)63(107)93-52(36(3)4)64(108)109)90-53(97)37(5)83-51(96)34-82-56(100)41(20-10-12-26-68)86-57(101)43(22-15-29-80-66(75)76)85-54(98)38(6)84-61(105)47(32-39-17-8-7-9-18-39)91-55(99)40(70)19-14-28-79-65(73)74;1-2(3)4/h7-9,17-18,35-38,40-48,52H,10-16,19-34,68-70H2,1-6H3,(H2,71,94)(H2,72,95)(H,82,100)(H,83,96)(H,84,105)(H,85,98)(H,86,101)(H,87,104)(H,88,106)(H,89,102)(H,90,97)(H,91,99)(H,92,103)(H,93,107)(H,108,109)(H4,73,74,79)(H4,75,76,80)(H4,77,78,81);1H3,(H,3,4)/t37-,38-,40-,41-,42-,43-,44-,45-,46-,47-,48-,52-;/m0./s1 |

Clé InChI |

PPMUZWPFMMEXQI-LIVLXYFQSA-N |

SMILES isomérique |

C[C@@H](C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](C(C)C)C(=O)O)NC(=O)CNC(=O)[C@H](CCCCN)NC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](C)NC(=O)[C@H](CC1=CC=CC=C1)NC(=O)[C@H](CCCN=C(N)N)N.CC(=O)O |

SMILES canonique |

CC(C)CC(C(=O)NC(CCCN=C(N)N)C(=O)NC(CCC(=O)N)C(=O)NC(CCCCN)C(=O)NC(CC(=O)N)C(=O)NC(C(C)C)C(=O)O)NC(=O)C(C)NC(=O)CNC(=O)C(CCCCN)NC(=O)C(CCCN=C(N)N)NC(=O)C(C)NC(=O)C(CC1=CC=CC=C1)NC(=O)C(CCCN=C(N)N)N.CC(=O)O |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(Z)-4-[(1S,2S,8R,19R)-10,12-dihydroxy-8,21,21-trimethyl-5-(3-methylbut-2-enyl)-8-(4-methylpent-3-enyl)-14,18-dioxo-3,7,20-trioxahexacyclo[15.4.1.02,15.02,19.04,13.06,11]docosa-4(13),5,11,15-tetraen-19-yl]-2-methylbut-2-enoic acid](/img/structure/B10825463.png)

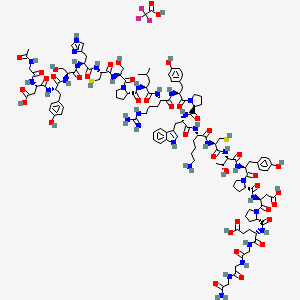

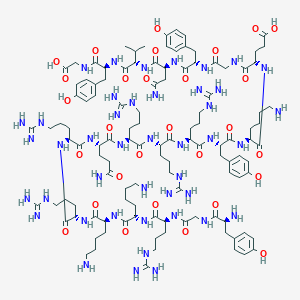

![(4S)-4-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-2-[[(2S,3R)-2-[[(2S)-2-acetamido-3-(4-hydroxyphenyl)propanoyl]amino]-3-hydroxybutanoyl]amino]-3-hydroxypropanoyl]amino]-4-methylpentanoyl]amino]-3-methylpentanoyl]amino]-3-(1H-imidazol-4-yl)propanoyl]amino]-3-hydroxypropanoyl]amino]-4-methylpentanoyl]amino]-3-methylpentanoyl]amino]-4-carboxybutanoyl]amino]-4-carboxybutanoyl]amino]-3-hydroxypropanoyl]amino]-5-amino-5-oxopentanoyl]amino]-4-amino-4-oxobutanoyl]amino]-5-amino-5-oxopentanoyl]amino]-5-amino-5-oxopentanoyl]amino]-5-[[(2S)-6-amino-1-[[(2S)-4-amino-1-[[(2S)-1-[[(2S)-5-amino-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-6-amino-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-4-amino-1-[[(2S)-1-[[(2S)-1-amino-1-oxo-3-phenylpropan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-1,4-dioxobutan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-1-oxohexan-2-yl]amino]-3-carboxy-1-oxopropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-4-carboxy-1-oxobutan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-4-carboxy-1-oxobutan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-4-carboxy-1-oxobutan-2-yl]amino]-1,4-dioxobutan-2-yl]amino]-1-oxohexan-2-yl]amino]-5-oxopentanoic acid;acetic acid](/img/structure/B10825555.png)